Jonathan L Cape,
Amanda M Pluntze,
Madison L Nelson,
Joseph D Seymour,
Warren K Miller,
April M Dower,
Stephanie S Buchanan
PMID: 32871217
DOI:
10.1016/j.ijpharm.2020.119819
Abstract
This work aims to develop complimentary analytical tools for lipid formulation selection that offer insights into the mechanisms of in-vitro drug release for solid lipid modified release excipients. Such tools are envisioned to aide and expedite the time consuming process of formulation selection and development. Two pharmaceutically relevant solid lipid excipients are investigated, stearyl alcohol and glyceryl behenate, which are generally known to exhibit faster and slower relative release rates, respectively. Nuclear magnetic resonance spectroscopy and diffusometry are used, along with water uptake and dissolution experiments to help distinguish between two proposed in-vitro release mechanisms for crystalline caffeine from these matrices: 1) rate limiting movement of the wetting front through the particle, and 2) rate limiting diffusive release of the active from the wetted particle. Findings based on water permeation rates, API diffusion coefficients and kinetic modeling suggest that the rate limiting steps for caffeine release from these matrices are different, with stearyl alcohol being co-rate limited by movement of the wetting front and diffusive release of API, whereas glyceryl behenate is more strictly limited by diffusive release of API from the wetted matrix. A Peclet-like number is proposed to describe the different regimes of rate limitation for drug release. NMR spectroscopy and diffusometry are demonstrated to be useful tools for elucidating mechanisms of API release from crystalline drug/lipid mixtures and have significant potential value as screening tools in MR formulation development.
Tetsuya Hama,
Akira Kouchi,
Naoki Watanabe,
Nobutaka Shioya,
Takafumi Shimoaka,
Takeshi Hasegawa
PMID: 32835910
DOI:
10.1016/j.bpc.2020.106459
Abstract
An in vivo analysis of stearyl alcohol and stearic acid films on the skin surface using polarized infrared-external reflection spectroscopy revealed that whether the sample molecules adopt an energetically stable conformation and orientation strongly depends on the molecular functionalities and sample preparation conditions. For stearic acid, even the difference in solute concentration between 0.1 and 0.5 wt% results in a different molecular conformation and orientation. This illustrates that the molecular organization of the adsorbate on the skin surface is sensitively determined by the kinetics of the sample film growth, not by the simple thermodynamic equilibrium with the skin temperature.
Najia Shahid,
Ayesha Iqbal,
Amna Jabbar Siddiqui,
Muhammad Shoaib,
Syed Ghulam Musharraf
PMID: 30548891
DOI:
10.1002/hed.25511
Abstract
Cancer of oral cavity is a seriously growing problem in many parts of the world. In Indian subcontinent, most of these cases have been attributed to the use of tobacco-related products. This study is focused on the identification of distinguishing metabolites of oral cancer in comparison with tobacco snuff dippers and healthy controls.
A total of 234 plasma samples including 62 healthy controls, 81 tobacco snuff dippers, and 91 oral cancer samples were analyzed using mass spectrometry.
Twenty-nine of 3326 metabolites were found to distinguish among oral cancer, tobacco snuff dippers, and healthy controls using P-value ≤.001 and fold change ≥3. Prediction model was generated with an overall accuracy of 89.3%. Two metabolites, that is, stearyl alcohol and sucrose, can be used as predictive biomarkers showing progression of tobacco snuff dippers toward oral cancer.
The unique metabolite profile gives evidence of a strong correlation between tobacco snuff dipping and oral cancer.
Marion Callau,
Koudédji Sow-Kébé,
Luc Nicolas-Morgantini,
Anne-Laure Fameau
PMID: 31711663
DOI:
10.1016/j.jcis.2019.10.111
Abstract
In oleogel food systems (based on the mixture between stearic acid and stearyl alcohol) the strong effect of the weight ratio (R) between these two components on the textural and structural properties is well described. The effect of R for other fatty acids and fatty alcohols is less explored. Moreover, they do not show an enhancement of the oleogel properties for specific R. The effect of R on the oleogel properties, for a mixture of fatty acid and fatty alcohol with longer alkyl chains (behenyl alcohol and behenic acid) in sunflower and soybean oils, which are raw materials widely used in cosmetic and pharmaceutical industries, was investigated.
We characterized the oleogel properties as a function of R in terms of structuring potential: hardness, oil loss and gel stability. This information was correlated with microstructural data obtained at different length scales by coupling optical microscopy, DSC, SFC, SAXS and WAXS experiments.
Our results highlight that R tunes the oleogel properties in a comparable manner to previous results obtained for stearic acid and stearyl alcohol-based oleogels. Two specific R (8:2 and 7:3) close to the 3:1 molecular ratio gave oleogels with both the highest hardness and stability. The morphology and size of the mixed crystals obtained for these R cannot solely explain why they are stronger gels with low oil loss in comparison to the other R. The almost complete crystallization for these two R is one of the key parameters controlling the oleogel properties. As described in the literature, we also suggest that the differences in oleogel properties come from the spatial distribution of the crystalline mass. In this study, we confirm that the effect of the 3:1 molecular ratio in mixed surfactant systems described more than 50 years ago for foams, emulsions and Langmuir monolayers occurs also on the crystallization of mixed fatty alcohol and fatty acid in oils leading to better oleogels properties.
Dapeng Chen,
Yunyun Tang,
Jiawei Zhu,
Jiaojiao Zhang,
Xuejiao Song,
Wenjun Wang,
Jinjun Shao,
Wei Huang,
Peng Chen,
Xiaochen Dong
PMID: 31437723
DOI:
10.1016/j.biomaterials.2019.119422
Abstract
Highly specific and effective cancer phototherapy remains as a great challenge. Herein, a smart nanoplatform (TENAB NP) sequentially responsive to light, low pH and hypoxia is demonstrated for multi-mode imaging guided synergistic cancer therapy with negligible skin phototoxicity. Upon 808-nm laser irradiation, TENAB NPs can generate hyperthermia to melt the phase change material (PCM-LASA) coat and thereafter release chemo-drug tirapazamine (TPZ). Meanwhile, under acidic pH, photosensitizer ENAB would turn "off" its charge-transfer state, generating prominent
O
for photodynamic therapy (PDT) and heat for photothermal therapy (PTT), respectively. Accompanied with PDT-induced hypoxia, the released TPZ can be activated into its cytotoxic form for tumor cells killing. Notably, owing to phase change material LASA coat and ENAB's pH sensitivity, TENAB NPs show negligible photosensitization to skin and normal tissues. As the multi-stimuli responsive mechanism, TENAB NPs demonstrate a promising future in cancer photo-chemo theranostics with excellent skin protection.
Olivier Aerts,
Tania Naessens,
Julie Dandelooy,
Julie Leysen,
Julien Lambert,
Sandra Apers
PMID: 28703348
DOI:
10.1111/cod.12776
Abstract
Soad A Yehia,
Sally A A Halim,
Mary Y Aziz
PMID: 29557743
DOI:
10.2174/1567201815666180320101125
Abstract
Formulation of injectable In situ forming implant (ISI) systems of lornoxicam for dental and postoperative pain management to decrease dosing frequency and increase patient compliance.
Polymeric in situ implant solutions were prepared using different concentrations and inherent viscosities of Poly-DL-lactide (PDL) or DL-lactide/glycolide copolymer (PDLG) using 22X4 factorial experimental design. Nonpolymeric systems were prepared using different concentrations of lipids like cetyl alcohol and stearyl alcohol and also sucrose acetate isobutyrate (SAIB) using 32 factorial experimental design. In vitro release study, rheological measurement, syringeability assessment and effect of γ-sterilization were used for evaluation of the prepared formulae. In vivo pharmacokinetic study of lornoxicam from the most optimum formula was conducted in a rabbit model using HPLC analysis of blood samples.
Polymeric systems showed high burst release followed by very slow release rate over 72 hours. Formula I 24 (containing SAIB 80% (w/w)) showed relatively low burst release followed by diffusion controlled release pattern, low viscosity, Newtonian flow behavior and good syringeability. γ- sterilization had no significant effect on the in vitro release and the physical nature of the most optimum formula. In vivo study concluded that intramuscularly injected In situ implant formula I 24 showed prolonged release pattern compared to the marketed product which was indicated by the increased Tmax and the extended mean residence time.
Lornoxicam ISI systems could be promising as convenient injectable sustained release delivery systems for dental and postoperative pain management.
Andrew J Gravelle,
Maya Davidovich-Pinhas,
Shai Barbut,
Alejandro G Marangoni
PMID: 28290312
DOI:
10.1016/j.foodres.2016.11.024
Abstract
In the present study we have characterized the influence of the polymer gelator ethylcellulose (EC) on the crystallization behavior of mixtures of stearyl alcohol and stearic acid (SOSA). The presence of EC led to a more abrupt thermo-reversible crystallization process and an increase in the onset of crystallization temperature from 22.7±0.35°C to 26.5±0.42°C. X-ray analysis indicated that the polymorphism of the mixed SOSA crystals was maintained in the presence of EC; however, changes in the small angle region indicated the presence of the polymer network altered the higher-order organization of the crystal network. Significant changes in the microstructural organization were also observed by light microscopy. A random distribution of needle-like, oriented platelets were observed in SOSA gels, while branched, feather-like structures were apparent in the mixed EC/SOSA system. Temperature-sweep rheological experiments of the combined EC/SOSA system also indicated that prior to crystallizing, SOSA molecules plasticized the polymer chains, resulting in a decrease in the gelation point (cross-over point; G'=G″) from ~110°C to 90°C. This effect was corroborated by DSC experiments, in which it was observed that the glass transition temperature of EC decreased and broadened with increasing SOSA content. Back extrusion flow curves indicated that the addition of EC reduces the brittleness and increases the plasticity of the bulk material, as indicated by the brittleness factor quantified over the steady-state flow regime, even when the combined gelator system was substantially firmer. Although the presence of the EC network resulted in a stress overshoot during initial penetration, by incorporating EC below its critical gelation concentration eliminated the overshoot while still providing plasticity to the SOSA network, such that the flow behavior was shown to be comparable to several commercial margarines. This study has demonstrated the ability of EC to modify the crystallization behavior of a low molecular weight oleogelator, while increasing the plasticity of the polymer network, to form a synergistic oleogelator system.
Genki Akanuma,
Rie Yoshizawa,
Mari Nagakura,
Yuh Shiwa,
Satoru Watanabe,
Hirofumi Yoshikawa,
Kazutoshi Ushio,
Morio Ishizuka
PMID: 26673629
DOI:
10.1099/mic.0.000225
Abstract
Addition of stearyl alcohol to the culture medium of Ralstonia sp. NT80 induced expression of a significant amount of secretory lipase. Comparative proteomic analysis of extracellular proteins from NT80 cells grown in the presence or absence of stearyl alcohol revealed that stearyl alcohol induced expression of several secretory proteins including lipase, haemolysin-coregulated protein and nucleoside diphosphate kinase. Expression of these secreted proteins was upregulated at the transcriptional level. Stearyl alcohol also induced the synthesis of polyhydroxyalkanoate. Secretory protein EliA was required for all these responses of NT80 cells to stearyl alcohol. Accordingly, the effects of stearyl alcohol were significantly reduced in the eliA deletion mutant cells of NT80 (ΔeliA). The remaining concentration of stearyl alcohol in the culture supernatant of the wild-type cells, but not that in the culture supernatant of the ΔeliA cells, clearly decreased during the course of growth. These observed phenotypes of the ΔeliA mutant were rescued by gene complementation. The results suggested that EliA is essential for these cells to respond to stearyl alcohol, and that it plays an important role in the recognition and assimilation of stearyl alcohol by NT80 cells.
Bolin Cheng,
Binbin Lu,
Xuan Liu,
Tingting Meng,
Yanan Tan,
Yun Zhu,
Na Liu,
Hong Yuan,
Xuan Huang,
Fuqiang Hu
PMID: 28259679
DOI:
10.1016/j.ijpharm.2017.02.068
Abstract
Though Drug delivery systems have achieved accumulation at tumor sites via passive targeting and active targeting, the therapeutic effects are far from perfect. The unsatisfactory results are mainly due to limited drug release from the nanocarriers at tumor sites, while the pharmacological activities of the drug are attributed to the concentration of the free drug and the time maintained at the pharmacological targets. A pH-responsive chitosan based glycolipid-like nanocarrier (CSO-FBA-SA) was fabricated by conjugating stearyl alcohol (SA) to chitosan oligosaccharide (CSO) with the linkage of 4-formylbenzoic acid (FBA). FBA was a kind of aromatic aldehyde carbonyl compounds, which can form the benzoic-imine bond. In the presence of a Schiff's base structure, the carrier showed improved properties and could be quickly degraded in an acidic environment. In order to explore the process and mechanism of the nanocarriers in focal cells, the method for determining the intracellular concentration of released free doxorubicin was established, and the time-dependent change of the DOX-loaded micelles was revealed. The sight of drug release was also obtained with CLSM. The cytotoxicity of the CSO-FBA-SA/DOX against human breast cancer MCF-7 cells increased by 2.75-fold and 3.77-fold in comparison with the CSO-SA/DOX and DOX, respectively. Furthermore, the CSO-FBA-SA/DOX showed a 2.12-fold higher cytotoxicity against the MCF-7 cells than that treated against human ovarian cancer SKOV-3 cells with lower intracellular pH value, which indicated that the cellular inhibition positively correlated with the intracellular pH value. High tumor accumulation and fast drug release of the CSO-FBA-SA/DOX in tumor was responsible for the remarkable tumor growth inhibitory effect. Moreover, the CSO-FBA-SA/DOX could selectively respond to the acidic environment and release DOX in tumor only, which had relatively minimal cytotoxicity towards normal tissues. The results showed that this newly developed glycolipid-like nanocarrier could act as a potential vector for delivering the drug effectively with a low systemic toxicity.